3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid
Overview
Description
3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid is a chemical compound known for its applications in various fields of scientific research. It is often used in experimental and research settings due to its unique chemical properties. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Mechanism of Action
Target of Action
The primary target of 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid is Caspase-3 , a crucial enzyme involved in programmed cell death . This enzyme plays a significant role in the initiation of apoptotic cell death and inflammation.
Mode of Action
It is known that the compound’s tert-butoxycarbonyl (boc) group plays a crucial role in this interaction . The Boc group is a common protecting group in organic chemistry, particularly in the synthesis of peptides. It is used to prevent unwanted reactions of the amino group during peptide synthesis .
Biochemical Pathways
The compound affects the biochemical pathways related to peptide synthesis. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The compound’s distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, enhances amide formation in the Boc-protected amino acid ionic liquids without the addition of a base .
Pharmacokinetics
It is known that the compound’s ionic liquid form has low viscosity, broad substrate solubility, and high thermal stability . These properties provide scope for carrying out high-temperature organic reactions and open up the possibility of extraction and purification for water-soluble organic compounds using ionic liquids .
Result of Action
The compound’s action results in the formation of dipeptides in satisfactory yields within 15 minutes . This rapid and effective peptide synthesis is a significant advantage in the field of organic chemistry, particularly in the synthesis of complex peptides.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and solvent. The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These solubility properties can affect the compound’s action and stability. Furthermore, the compound’s ionic liquid form allows for high-temperature organic reactions , indicating that the compound’s action can be influenced by temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid typically involves the protection of the amine group with a Boc group. One common method includes the reaction of 4-phenylbutyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Boc group can be removed through acid-catalyzed hydrolysis, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Removal of the Boc group to yield the free amine.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl-L-phenylalanine
- N-tert-Butoxycarbonyl-L-leucine
- N-tert-Butoxycarbonyl-L-valine
Uniqueness
Compared to similar compounds, 3-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid is unique due to its specific structure, which includes a phenyl group attached to the butyric acid backbone. This structural feature imparts distinct chemical properties and reactivity, making it valuable in specialized synthetic applications .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKWQHCPHJQANL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407310 | |
Record name | 3-tert-Butoxycarbonylamino-4-phenylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120378-17-8 | |
Record name | 3-tert-Butoxycarbonylamino-4-phenylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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